molecular formula C10H18O B579095 2-(3-Methylbutyl)cyclopentan-1-one CAS No. 16425-04-0

2-(3-Methylbutyl)cyclopentan-1-one

Cat. No.: B579095
CAS No.: 16425-04-0
M. Wt: 154.253
InChI Key: ABCLHVMFOGJNHO-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₀H₁₈O It is a cyclopentanone derivative where a 3-methylbutyl group is attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methylbutyl)cyclopentan-1-one can be synthesized through the reaction of 3-methylbut-1-ene with cyclopentanone. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The synthetic route can be summarized as follows:

    Reactants: 3-methylbut-1-ene and cyclopentanone.

    Catalyst: Acidic or basic catalyst to facilitate the reaction.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)cyclopentan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Methylbutyl)cyclopentan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylbutyl)cyclopentan-1-one: Unique due to its specific structural arrangement and functional groups.

    2-(3-Methylbutylidene)cyclopentan-1-one: Similar structure but with a different functional group.

    2-(3-Methylbutyl)-1,1-dioxo-1,2-benzothiazol-3-one: Contains additional functional groups, leading to different properties.

Uniqueness

This compound is unique due to its specific cyclopentanone core and the presence of a 3-methylbutyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3-methylbutyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)6-7-9-4-3-5-10(9)11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCLHVMFOGJNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679049
Record name 2-(3-Methylbutyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16425-04-0
Record name 2-(3-Methylbutyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentanone, 2-(3-methylbutyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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